molecular formula C22H21N5O6S B14112401 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B14112401
M. Wt: 483.5 g/mol
InChI Key: NOXDNFBICQSUCU-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide typically involves multiple steps. One common approach is the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and thiols under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Eth

Properties

Molecular Formula

C22H21N5O6S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C22H21N5O6S/c1-31-14-5-3-13(4-6-14)20(29)25-18-19(23)26-22(27-21(18)30)34-10-17(28)24-9-12-2-7-15-16(8-12)33-11-32-15/h2-8H,9-11H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

NOXDNFBICQSUCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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